Golgi Disruption Potency: BML‑265 vs. Tyrphostin AG1478 vs. Brefeldin A
In a quantitative high‑content screening assay measuring the dispersal of Golgi‑resident Mannosidase II (ManII‑SBP‑EGFP) in human HeLa cells, BML‑265 displayed an IC50 of approximately 200 nM for Golgi disruption. This value represents a 5‑fold increase in potency compared to the structurally related EGFR inhibitor Tyrphostin AG1478 (IC50 ≈ 1 μM), but is 100‑fold less potent than the classical Golgi disruptor Brefeldin A (IC50 ≈ 2 nM) [REFS‑1].
| Evidence Dimension | IC50 for Golgi apparatus dispersal |
|---|---|
| Target Compound Data | ~200 nM |
| Comparator Or Baseline | Tyrphostin AG1478: ~1 μM; Brefeldin A: ~2 nM |
| Quantified Difference | BML‑265 is 5‑fold more potent than Tyrphostin AG1478; 100‑fold less potent than Brefeldin A. |
| Conditions | HeLa cells, 90 min incubation, ManII‑SBP‑EGFP cargo, automated widefield imaging |
Why This Matters
Researchers selecting a tool compound for studying Golgi dynamics can achieve intermediate potency with BML‑265, avoiding the extreme potency of Brefeldin A while maintaining stronger Golgi disruption than the closest structural analog, Tyrphostin AG1478.
- [1] Boncompain G, Gareil N, Tessier S, Lescure A, Jones TR, et al. BML‑265 and Tyrphostin AG1478 Disperse the Golgi Apparatus and Abolish Protein Transport in Human Cells. Front Cell Dev Biol. 2019;7:232. DOI: 10.3389/fcell.2019.00232. View Source
